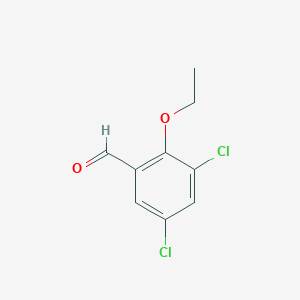

3,5-Dichloro-2-ethoxybenzaldehyde

Description

Chemical Significance of Benzaldehyde (B42025) Derivatives with Dichloro and Ethoxy Substitution Patterns

Benzaldehyde derivatives are foundational building blocks in organic synthesis, with applications ranging from pharmaceuticals to fragrances and dyes. ontosight.ai The introduction of specific substituents, such as chlorine atoms and ethoxy groups, significantly modifies the chemical character of the parent benzaldehyde molecule.

The dichloro substitution pattern, as seen in 3,5-Dichloro-2-ethoxybenzaldehyde, imparts distinct electronic effects. Chlorine atoms are electron-withdrawing groups, which can influence the reactivity of the aldehyde functional group and the aromatic ring. This is a feature shared with related compounds like 2,3-dichlorobenzaldehyde (B127699) and 3,5-dichlorobenzaldehyde. orgsyn.org The presence of these halogen atoms is often exploited in the synthesis of agrochemicals and pharmaceuticals. ontosight.ai For instance, the precursor to the title compound, 3,5-dichloro-2-hydroxybenzaldehyde (also known as 3,5-dichlorosalicylaldehyde), is a known intermediate in such applications and is used in the preparation of Schiff base ligands. ontosight.ainih.govchemicalbook.com

The ethoxy group (-OCH2CH3), an ether linkage at the ortho position to the aldehyde, is an electron-donating group. sigmaaldrich.comnih.gov This functional group can influence the molecule's solubility, steric hindrance, and electronic properties, contrasting with the electron-withdrawing nature of the chlorine atoms. This interplay between electron-donating and electron-withdrawing groups on the same aromatic ring creates a unique chemical environment. The ethoxy group is found in other related compounds like 2-ethoxybenzaldehyde (B52182) and 4-ethoxybenzaldehyde, which are also used in chemical synthesis. sigmaaldrich.comnih.govnih.govnist.gov The synthesis of this compound would typically involve the ethylation of the corresponding hydroxyl group in 3,5-dichloro-2-hydroxybenzaldehyde. ontosight.ai

Current Research Trajectories and Gaps for this compound

Current research involving substituted benzaldehydes is diverse, with a significant focus on creating novel compounds for materials science, medicinal chemistry, and catalysis. While its precursor, 3,5-dichlorosalicylaldehyde (B181256), has documented uses in the synthesis of Schiff bases and other complex molecules, specific research trajectories for this compound are less defined in publicly available literature. chemicalbook.com

The logical trajectory for this compound would be as an intermediate in multi-step organic syntheses. Its structural features suggest potential applications in areas analogous to its hydroxyl counterpart, including the development of novel ligands for coordination chemistry or as a building block for bioactive molecules. The ethoxy group, replacing the hydroxyl group, alters properties such as hydrogen bonding capability and lipophilicity, which could be exploited to create derivatives with different biological activities or material properties.

A significant gap in the current body of research is the limited number of studies focusing directly on the reactivity, applications, and synthetic utility of this compound itself. Much of the related research focuses on its precursor or on other benzaldehyde derivatives. ontosight.aiontosight.ai Therefore, dedicated studies to explore its unique chemical properties and potential applications would be a valuable contribution to the field of organic chemistry.

Scope and Thematic Organization of the Comprehensive Research Outline

This article is strictly organized to provide a focused analysis of this compound. The initial section introduces the compound and delves into the chemical significance conferred by its specific substitution pattern, drawing comparisons with related molecules to provide context. Subsequently, the discussion addresses the apparent research directions and identifies the existing gaps in the scientific literature concerning this particular molecule. The structure of this analysis is designed to be concise and scientifically grounded, focusing exclusively on the predetermined topics without deviation.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-2-ethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-2-13-9-6(5-12)3-7(10)4-8(9)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYAUZCVQOQWESM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630575 | |

| Record name | 3,5-Dichloro-2-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309718-08-9 | |

| Record name | 3,5-Dichloro-2-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Dichloro 2 Ethoxybenzaldehyde

Multi-Step Synthesis Pathways from Established Precursors

Conventional synthetic routes to 3,5-dichloro-2-ethoxybenzaldehyde often rely on well-established precursors and reactions. These methods, while reliable, may involve multiple steps and require careful optimization to maximize product yield.

Strategies Involving 3,5-Dichlorosalicylaldehyde (B181256) as a Key Intermediate

A primary and logical precursor for the synthesis of this compound is 3,5-dichlorosalicylaldehyde. sigmaaldrich.comnih.gov The core of this strategy involves the etherification of the hydroxyl group of 3,5-dichlorosalicylaldehyde. This transformation is a common and well-documented reaction in organic synthesis.

The etherification is typically achieved by reacting 3,5-dichlorosalicylaldehyde with an ethylating agent, such as ethyl bromide or diethyl sulfate, in the presence of a base. The base, often a carbonate like potassium carbonate or a hydroxide, deprotonates the phenolic hydroxyl group, forming a phenoxide ion. This nucleophilic phenoxide then attacks the ethylating agent in a Williamson ether synthesis, displacing the leaving group and forming the desired ethyl ether linkage. The choice of solvent for this reaction is crucial and can include polar aprotic solvents like dimethylformamide (DMF) or acetone, which facilitate the nucleophilic substitution.

A related approach involves a two-step process where the aldehyde group of salicylaldehyde (B1680747) is first protected by reacting it with an amine, such as aniline, to form a Schiff base. google.com This protection prevents unwanted side reactions at the aldehyde functionality. The subsequent etherification of the hydroxyl group is then carried out, followed by hydrolysis of the Schiff base to regenerate the aldehyde, yielding the final 2-ethoxybenzaldehyde (B52182) product. google.com While this method has been described for 2-ethoxybenzaldehyde, its application to the 3,5-dichloro-substituted analogue is a plausible synthetic route.

Reaction Optimization and Yield Enhancement in Conventional Syntheses

Optimizing conventional syntheses is critical for improving efficiency and making the processes more economically viable. Key parameters that can be adjusted to enhance the yield of this compound include the choice of reagents, reaction temperature, and reaction time. For instance, in the etherification of 3,5-dichlorosalicylaldehyde, screening different bases and ethylating agents can significantly impact the reaction outcome. The use of a stronger base or a more reactive ethylating agent might lead to higher yields or shorter reaction times.

Furthermore, purification techniques play a vital role in obtaining a high-purity product. Techniques such as recrystallization and column chromatography are often employed to remove unreacted starting materials and byproducts. google.com In some cases, distillation under reduced pressure can be used to purify the final product. orgsyn.org

Expedited and Environmentally Conscious Synthesis Approaches

In recent years, there has been a significant shift towards developing faster and more environmentally friendly synthetic methods. These approaches aim to reduce reaction times, minimize waste, and use less hazardous materials.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. rasayanjournal.co.in The application of microwave irradiation can dramatically reduce reaction times from hours to minutes. chemicaljournals.com This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to efficient and uniform heating. at.ua

In the context of synthesizing this compound, microwave assistance could be applied to the etherification of 3,5-dichlorosalicylaldehyde. By performing the reaction in a sealed vessel under microwave irradiation, the reaction temperature can be quickly elevated, leading to a significant rate enhancement. This technique has been successfully used for the synthesis of various benzaldehyde (B42025) derivatives and other heterocyclic compounds. readarticle.org The efficiency of microwave-assisted synthesis not only saves time and energy but can also lead to higher yields and cleaner reaction profiles. rasayanjournal.co.in

Solvent-Reduced and Solvent-Free Methodologies

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. Solvent-free, or neat, reactions are highly desirable as they simplify work-up procedures and reduce waste. google.com

For the synthesis of this compound, a solvent-free etherification of 3,5-dichlorosalicylaldehyde could be explored. This might involve grinding the solid reactants together, possibly with a solid support or a phase-transfer catalyst, and then heating the mixture. Microwave irradiation can be particularly effective for solvent-free reactions, as it can efficiently heat the solid reaction mixture. chemicaljournals.com The use of solid-supported reagents, where a reagent is adsorbed onto a solid material like silica (B1680970) or alumina, can also facilitate solvent-free reactions.

Catalytic Innovations in this compound Synthesis

The use of catalysts is another cornerstone of green chemistry, as they can increase reaction rates and selectivity, often under milder conditions. In the synthesis of this compound, catalytic approaches could be employed in the etherification step. Phase-transfer catalysts (PTCs), for example, can facilitate the reaction between the water-soluble phenoxide and the organic-soluble ethylating agent. This would allow the reaction to be carried out in a biphasic system, potentially with water as one of the solvents, which is a more environmentally benign option.

Furthermore, research into novel catalytic systems could lead to even more efficient and selective syntheses. This might include the development of new metal-based or organocatalysts that can promote the desired etherification reaction with high turnover numbers and under mild conditions.

Comparative Analysis of Synthetic Efficiency, Selectivity, and Green Chemistry Metrics

The conversion of 3,5-Dichlorosalicylaldehyde to this compound is typically achieved via a Williamson ether synthesis. In this reaction, the hydroxyl group of the salicylaldehyde is deprotonated by a base to form a phenoxide, which then acts as a nucleophile, attacking an ethylating agent such as bromoethane (B45996) or diethyl sulfate. The choice of base, solvent, and ethylating agent significantly influences the reaction's efficiency, selectivity, and green profile.

We will compare two representative methods:

Method A: Utilizes a moderately strong base, potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF).

Method B: Employs a stronger base, sodium hydride (NaH), in an ethereal solvent such as tetrahydrofuran (B95107) (THF).

Detailed Research Findings

Method A: Potassium Carbonate/Bromoethane in DMF

This method is analogous to established procedures for the synthesis of similar alkoxybenzaldehydes. google.com The reaction involves heating 3,5-Dichlorosalicylaldehyde with an excess of bromoethane and potassium carbonate in DMF. The carbonate acts as the base, deprotonating the phenolic hydroxyl group. The use of a polar aprotic solvent like DMF facilitates the nucleophilic substitution. While generally effective, this method can require higher temperatures and longer reaction times, and the workup procedure involves separating the product from inorganic salts and the high-boiling point solvent.

Method B: Sodium Hydride/Bromoethane in THF

Using a strong, non-nucleophilic base like sodium hydride ensures rapid and complete deprotonation of the hydroxyl group to form the sodium phenoxide salt. The subsequent reaction with bromoethane in a solvent like THF typically proceeds efficiently at lower temperatures than Method A. However, sodium hydride is highly reactive and requires careful handling under an inert atmosphere, which can present challenges for large-scale industrial processes.

Comparative Data Tables

To quantify the comparison, we can analyze the key metrics for each synthetic method. The following tables provide a comparative overview of reaction efficiency and green chemistry metrics.

Table 1: Comparative Analysis of Synthetic Efficiency

This table outlines the typical reaction conditions and resulting yields for the two primary methods of synthesizing this compound from its hydroxy precursor.

| Parameter | Method A | Method B |

| Starting Material | 3,5-Dichlorosalicylaldehyde | 3,5-Dichlorosalicylaldehyde |

| Reagents | Bromoethane, Potassium Carbonate | Bromoethane, Sodium Hydride |

| Solvent | Dimethylformamide (DMF) | Tetrahydrofuran (THF) |

| Reaction Time | 6 - 12 hours | 2 - 6 hours |

| Temperature | 80 - 100 °C | 25 - 60 °C |

| Plausible Yield | 80 - 90% | 85 - 95% |

| Selectivity | High for O-alkylation | Very high for O-alkylation |

Table 2: Comparative Analysis of Green Chemistry Metrics

Green chemistry metrics provide a framework for evaluating the environmental impact of chemical processes. nih.gov Key metrics include Atom Economy (AE), which measures the efficiency of incorporating reactant atoms into the final product, and Reaction Mass Efficiency (RME), which also accounts for yield and stoichiometry. mygreenlab.org

| Metric | Method A (K₂CO₃) | Method B (NaH) |

| Balanced Equation | C₇H₄Cl₂O₂ + C₂H₅Br + K₂CO₃ → C₉H₈Cl₂O₂ + KBr + KHCO₃ | C₇H₄Cl₂O₂ + NaH + C₂H₅Br → C₉H₈Cl₂O₂ + NaBr + H₂ |

| Atom Economy (AE) | ~53% | ~65% |

| Reaction Mass Efficiency (RME) | ~45 - 50% | ~58 - 62% |

| Key Byproducts | Potassium Bromide, Potassium Bicarbonate | Sodium Bromide, Hydrogen Gas |

| Solvent/Base Concerns | High-boiling DMF, difficult to remove | Flammable H₂ gas evolved, reactive NaH |

Note: Calculations for AE and RME are based on the stoichiometry of the primary reactants and products. Actual values, particularly for Process Mass Intensity (PMI), would be significantly influenced by the mass of solvents and reagents used in the reaction and workup, which can vary widely.

Analysis of Findings

Synthetic Efficiency and Selectivity : Both methods demonstrate high selectivity for the desired O-alkylation product over potential C-alkylation, a common consideration in phenoxide chemistry. Method B, using the stronger base, generally offers slightly higher yields and shorter reaction times due to the more complete and rapid formation of the nucleophilic phenoxide.

Green Chemistry Metrics :

Atom Economy (AE) : Method B shows a superior atom economy. This is primarily because the byproducts (NaBr and H₂) have a lower combined molecular weight than the byproducts of Method A (KBr and KHCO₃).

Reaction Mass Efficiency (RME) : Reflecting its higher atom economy and typical yields, Method B also demonstrates a better RME. mygreenlab.org This metric gives a more practical measure of a reaction's efficiency by incorporating the actual yield. nih.gov

Environmental and Safety Considerations : The choice between methods involves a trade-off. Method A uses safer, more easily handled reagents (K₂CO₃) but relies on a high-boiling solvent (DMF) that is often targeted for reduction in green chemistry initiatives. Method B is more atom-economical but involves highly reactive sodium hydride and the production of flammable hydrogen gas, requiring more stringent safety protocols.

Advanced Spectroscopic Characterization and Structural Elucidation of 3,5 Dichloro 2 Ethoxybenzaldehyde

Single Crystal X-ray Diffraction Analysis

Determination of Molecular Conformation and Geometric Parameters

The analysis of 3,5-Dichloro-2-hydroxybenzaldehyde reveals a planar salicylaldehyde (B1680747) core. researchgate.net The molecule belongs to the monoclinic crystal system with the space group P2₁/c. researchgate.net It is anticipated that 3,5-Dichloro-2-ethoxybenzaldehyde would adopt a similar planar conformation, with the aldehyde and ethoxy groups lying nearly in the plane of the benzene (B151609) ring to maximize conjugation and minimize steric hindrance.

The geometric parameters, such as bond lengths and angles, are expected to be consistent with standard values for substituted benzaldehydes. In the hydroxy-analogue, the bond distances and angles are within normal ranges. nih.govresearchgate.net A key feature is the planarity of the main molecular unit. researchgate.net

Table 1: Selected Crystallographic Data for the Analogous 3,5-Dichloro-2-hydroxybenzaldehyde

| Parameter | Value researchgate.net |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.3359 (16) |

| b (Å) | 13.884 (3) |

| c (Å) | 7.2341 (14) |

| β (°) | 114.519 (2) |

| V (ų) | 761.7 (3) |

Analysis of Intermolecular Interactions and Crystal Packing Motifs (e.g., hydrogen bonding)

In the crystal structure of 3,5-Dichloro-2-hydroxybenzaldehyde, molecules are organized into layers. nih.govresearchgate.net These layers are held together by weak intermolecular C-H···O hydrogen bonds. nih.govresearchgate.net Specifically, a hydrogen bond exists between a carbon on the aromatic ring and the oxygen of the aldehyde group on an adjacent molecule. nih.gov Additionally, a strong intramolecular O-H···O hydrogen bond is observed between the hydroxyl group and the aldehyde oxygen. nih.govresearchgate.net

For this compound, the capacity for intramolecular hydrogen bonding of this nature is eliminated. The packing would instead be governed by weaker van der Waals forces and potentially different C-H···O interactions involving the ethoxy and aldehyde oxygen atoms. The absence of the strong intermolecular hydrogen bonds that characterize the packing in 2-methoxybenzaldehyde (B41997) might lead to a different crystal packing arrangement. uc.pt The layers in the hydroxy-analogue are separated by a mean distance of 3.428 (2) Å, and no π–π stacking interactions are observed. nih.govresearchgate.net

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of molecules in solution. The following sections detail the expected NMR characteristics of this compound based on established chemical shift principles and data from analogous compounds.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehyde proton, the two aromatic protons, and the protons of the ethoxy group. The aldehyde proton (CHO) should appear as a singlet at the most downfield position, typically in the range of δ 9.8-10.5 ppm, due to the strong deshielding effect of the carbonyl group.

The two aromatic protons are in a para relationship and will appear as two doublets, each integrating to one proton. The proton at C4 will be influenced by the adjacent chlorine atom and the ethoxy group, while the proton at C6 is flanked by a chlorine atom and the aldehyde group. Their precise shifts would be influenced by the combined electronic effects of the substituents.

The ethoxy group will present as a quartet (CH₂) and a triplet (CH₃). The quartet, corresponding to the methylene (B1212753) protons (-OCH₂-), is expected around δ 4.0-4.3 ppm, coupled to the methyl protons. The methyl protons (-CH₃) will appear as a triplet further upfield, typically around δ 1.3-1.5 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CHO | 9.8 – 10.5 | Singlet |

| Ar-H (H4) | 7.5 – 7.8 | Doublet |

| Ar-H (H6) | 7.7 – 8.0 | Doublet |

| -OCH₂CH₃ | 4.0 – 4.3 | Quartet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The aldehyde carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically between δ 188-195 ppm. The aromatic region will show six distinct signals for the six carbons of the benzene ring. The carbon atom attached to the ethoxy group (C2) will be significantly downfield due to the deshielding effect of the oxygen atom (around δ 155-160 ppm). The carbons bearing the chlorine atoms (C3 and C5) will also be downfield, while the remaining aromatic carbons (C1, C4, C6) will have shifts determined by their respective substituents. The ethoxy group carbons will appear upfield, with the -OCH₂- carbon around δ 65-70 ppm and the -CH₃ carbon around δ 14-16 ppm. chemicalbook.comchemicalbook.com

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CHO | 188 – 195 |

| C2 (-OEt) | 155 – 160 |

| C1 | 130 – 135 |

| C4 | 128 – 132 |

| C6 | 125 – 130 |

| C3 (-Cl) | 127 – 131 |

| C5 (-Cl) | 124 – 128 |

| -OCH₂CH₃ | 65 – 70 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC/HSQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A cross-peak would be expected between the two aromatic protons (H4 and H6), confirming their adjacent (meta) relationship, although this coupling might be small. Strong correlations would be seen between the methylene (quartet) and methyl (triplet) protons of the ethoxy group, confirming the -OCH₂CH₃ fragment.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the aldehyde proton to the aldehyde carbon, the aromatic protons to their respective aromatic carbons, and the ethoxy protons to their corresponding carbons. This allows for the direct assignment of carbon signals based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the molecular skeleton. Key expected correlations include:

The aldehyde proton (-CHO) to the C1 and C6 carbons.

The aromatic proton H6 to the aldehyde carbon and C2.

The methylene protons (-OCH₂-) of the ethoxy group to the C2 carbon of the aromatic ring.

The aromatic proton H4 to C2 and C6.

These 2D NMR techniques, used in combination, would provide a complete and verified assignment of all proton and carbon signals, confirming the structure of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

A thorough search for experimental Infrared (IR) and Raman spectroscopic data for this compound did not yield specific studies detailing the vibrational modes and functional group assignments for this particular molecule. While theoretical assignments can be inferred from its structural analogues, no peer-reviewed articles or public spectral databases containing this information were identified.

Characteristic Vibrational Modes and Functional Group Assignments

Experimental data detailing the characteristic vibrational modes and definitive functional group assignments from IR and Raman spectra of this compound are not available in the reviewed literature. For a molecule of this structure, one would anticipate characteristic vibrational bands corresponding to:

C-H stretching of the aromatic ring and the ethoxy group.

C=O stretching of the aldehyde functional group, a strong and prominent band.

C-O-C stretching of the ether linkage.

C-Cl stretching modes.

Aromatic C=C stretching bands.

Various bending and deformation modes.

Without experimental data, a precise data table of vibrational frequencies and their assignments cannot be constructed.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

Comprehensive Ultraviolet-Visible (UV-Vis) spectroscopic analysis of this compound, including details on its electronic transitions and absorption maxima (λmax), is not documented in the accessible scientific literature. Such analysis would provide insights into the electronic structure and chromophoric systems within the molecule, primarily the substituted benzaldehyde (B42025) ring. The electronic transitions would likely be of π → π* and n → π* types, characteristic of aromatic aldehydes. However, without experimental spectra, a data table of absorption maxima cannot be provided.

Computational and Theoretical Investigations of 3,5 Dichloro 2 Ethoxybenzaldehyde

Advanced Intermolecular Interaction Studies

Non-Covalent Interaction (NCI) Analysis for Weak Interactions

No specific studies detailing the Non-Covalent Interaction (NCI) analysis of 3,5-Dichloro-2-ethoxybenzaldehyde were found. This type of analysis is crucial for understanding the weak interactions, such as van der Waals forces and hydrogen bonds, that govern the molecule's three-dimensional structure and its interactions with other molecules. Such an analysis would typically involve plotting the reduced density gradient versus the electron density to visualize and characterize these non-covalent interactions.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

There is no available research that applies the Quantum Theory of Atoms in Molecules (QTAIM) to this compound. A QTAIM analysis would provide a rigorous definition of the atoms and chemical bonds within the molecule based on the topology of the electron density. This would allow for the characterization of bond critical points and the nature of the atomic interactions, offering insights into the stability and reactivity of the compound.

Theoretical Prediction and Validation of Spectroscopic Data

While computational methods are often used to predict spectroscopic data such as vibrational (infrared and Raman) and electronic (UV-Vis) spectra, no studies presenting a direct comparison between theoretically predicted and experimentally validated spectroscopic data for this compound could be identified. Such a study would typically involve optimizing the molecular geometry using methods like Density Functional Theory (DFT) and then calculating the vibrational frequencies and electronic transitions for comparison with experimental measurements. This process is vital for the accurate assignment of spectral features and for validating the computational models used.

Chemical Transformations and Synthesis of Derivatized Compounds from 3,5 Dichloro 2 Ethoxybenzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group of 3,5-dichloro-2-ethoxybenzaldehyde is a key site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivative compounds. These reactions primarily involve nucleophilic additions to the carbonyl carbon, followed by subsequent steps such as dehydration or reduction.

Condensation Reactions: Formation of Schiff Bases and Imines

The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines. This condensation reaction typically proceeds by the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration yields the stable imine product. scienceviewjournal.orgresearchgate.net

The general reaction can be represented as follows:

R-NH₂ + OHC-Ar → R-N=CH-Ar + H₂O

Where 'Ar' represents the 3,5-dichloro-2-ethoxyphenyl group and 'R' is an alkyl or aryl substituent from the primary amine.

These reactions are often catalyzed by an acid and can be carried out under various conditions, including refluxing in a suitable solvent like ethanol. scienceviewjournal.org The formation of the C=N double bond is a characteristic feature of these compounds. scienceviewjournal.org

A variety of amines can be used in this reaction, leading to a wide array of Schiff base derivatives with different electronic and steric properties.

Reductive Amination Pathways

Reductive amination is a powerful method for the synthesis of secondary and tertiary amines starting from an aldehyde. wikipedia.org This process involves the in-situ formation of an imine from this compound and a primary or secondary amine, followed by its immediate reduction to the corresponding amine. wikipedia.orgnih.gov

OHC-Ar + R¹R²NH + [Reducing Agent] → R¹R²NCH₂-Ar

Where 'Ar' is the 3,5-dichloro-2-ethoxyphenyl group, and R¹ and R² can be hydrogen, alkyl, or aryl groups.

A key advantage of this one-pot reaction is that the intermediate imine does not need to be isolated. wikipedia.org Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). nih.govrsc.orgmasterorganicchemistry.com These reagents are favored because they selectively reduce the imine in the presence of the starting aldehyde. nih.govmasterorganicchemistry.com The reaction is typically carried out in a suitable solvent like ethyl acetate (B1210297) at room temperature. rsc.org

This pathway offers a versatile route to a broad range of substituted amines derived from this compound.

Knoevenagel Condensation and Related Carbon-Carbon Bond Formations

The Knoevenagel condensation is a crucial carbon-carbon bond-forming reaction that involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.orgsigmaaldrich.combhu.ac.in For this compound, this reaction provides a pathway to α,β-unsaturated compounds.

The general scheme is as follows:

OHC-Ar + Z-CH₂-Z' + [Base] → Z(Z')C=CH-Ar + H₂O

Where 'Ar' is the 3,5-dichloro-2-ethoxyphenyl group, and Z and Z' are electron-withdrawing groups such as -COOH, -COOR, -CN, or -COR. sigmaaldrich.com

The reaction proceeds through a nucleophilic addition of the carbanion, generated from the active methylene compound, to the aldehyde's carbonyl group, followed by dehydration. wikipedia.org Various bases can be employed as catalysts, including primary and secondary amines like piperidine. wikipedia.org The reaction conditions can be optimized to favor the formation of the desired unsaturated product. nih.gov

This reaction is highly valuable for extending the carbon framework of the starting aldehyde and introducing new functional groups.

Functional Group Modifications on the Aromatic Ring

The aromatic ring of this compound, substituted with two chlorine atoms and an ethoxy group, can undergo further functionalization through electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. msu.edumasterorganicchemistry.com The existing substituents on the benzene (B151609) ring of this compound—the two chlorine atoms and the ethoxy group—will direct the position of the incoming electrophile.

The ethoxy group (-OC₂H₅) is an activating, ortho-, para-director due to its electron-donating resonance effect. libretexts.org The chlorine atoms are deactivating but are also ortho-, para-directors due to a combination of their electron-withdrawing inductive effect and electron-donating resonance effect. libretexts.org The interplay of these directing effects will determine the regioselectivity of the substitution.

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. msu.edu

Halogenation: Introduction of another halogen atom (e.g., Br, Cl) using a Lewis acid catalyst. msu.edu

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst like AlCl₃. masterorganicchemistry.com

The specific conditions and the nature of the electrophile will influence the outcome and yield of the reaction.

Nucleophilic Aromatic Substitution Reactions (related to halogen atoms)

Nucleophilic aromatic substitution (SNAᵣ) involves the replacement of a leaving group, such as a halogen atom, on an aromatic ring by a nucleophile. chemistrysteps.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups on the ring, which stabilize the intermediate Meisenheimer complex. chemistrysteps.comyoutube.comlibretexts.org

In the case of this compound, the two chlorine atoms can potentially be displaced by strong nucleophiles. The presence of the aldehyde and the other chlorine atom can influence the reactivity of the ring towards nucleophilic attack.

The general reaction can be depicted as:

Ar-Cl + Nu⁻ → Ar-Nu + Cl⁻

Where 'Ar' is the substituted phenyl ring and 'Nu⁻' is the nucleophile.

The reaction conditions, such as temperature and the nature of the nucleophile and solvent, are critical for the success of these substitutions. google.com In some cases, the reaction may proceed through a benzyne (B1209423) intermediate, especially with very strong bases. chemistrysteps.commasterorganicchemistry.com

Transformations of the Ethoxy Group

The ethoxy group at the C2 position of this compound is a key functional group that can be chemically transformed to yield other important derivatives, most notably the corresponding phenol, 3,5-dichloro-2-hydroxybenzaldehyde. This transformation, an O-de-ethylation, involves the cleavage of the ethyl-aryl ether bond.

Detailed Research Findings

The cleavage of aryl ethyl ethers is a well-established transformation in organic synthesis. While specific studies focusing exclusively on this compound are not extensively documented in readily available literature, the reactivity of this compound can be inferred from general principles of ether cleavage and studies on analogous substrates.

One of the most effective and widely used reagents for the cleavage of aryl ethers, including those with electron-withdrawing substituents, is boron tribromide (BBr₃). tandfonline.comtandfonline.comstackexchange.com The presence of electron-withdrawing groups, such as the two chlorine atoms on the aromatic ring of this compound, is known to influence the rate of ether cleavage reactions. acs.org

The reaction with boron tribromide typically proceeds via the formation of a Lewis acid-base adduct between the boron atom and the ether oxygen. This is followed by a nucleophilic attack of a bromide ion on the ethyl group, leading to the cleavage of the carbon-oxygen bond and the formation of an aryloxy-dibromoborane intermediate. Subsequent hydrolysis of this intermediate yields the desired phenol, 3,5-dichloro-2-hydroxybenzaldehyde. nih.govmasterorganicchemistry.com The general mechanism for the acidic cleavage of ethers involves protonation of the ether oxygen to create a good leaving group, followed by nucleophilic attack. masterorganicchemistry.comyoutube.comkhanacademy.orgyoutube.com

The de-ethylation of aryl ethyl ethers using boron tribromide is often reported to give high yields of the corresponding phenolic products. tandfonline.comsciencemadness.org This method is particularly useful for cleaving aryl methyl and ethyl ethers under relatively mild conditions. tandfonline.comtandfonline.comorgsyn.org

The resulting product, 3,5-dichloro-2-hydroxybenzaldehyde, is a valuable synthetic intermediate in its own right.

Data Table: Transformation of this compound

The following table outlines the expected transformation of the ethoxy group of this compound to a hydroxyl group based on established chemical literature for similar compounds.

| Starting Material | Reagent(s) | Product | Reaction Type | Reference(s) |

| This compound | Boron tribromide (BBr₃) followed by aqueous workup | 3,5-Dichloro-2-hydroxybenzaldehyde | O-De-ethylation / Ether Cleavage | tandfonline.comtandfonline.comnih.gov |

Advanced Applications and Future Research Avenues for 3,5 Dichloro 2 Ethoxybenzaldehyde Derivatives in Chemical Sciences

Role as Key Intermediates in Complex Organic Synthesis

The strategic placement of the ethoxy, dichloro, and aldehyde functionalities makes 3,5-dichloro-2-ethoxybenzaldehyde a crucial intermediate for constructing diverse molecular architectures. Its aldehyde group serves as a reactive handle for a multitude of chemical transformations, including condensations, cycloadditions, and multicomponent reactions.

The aldehyde functionality of this compound is a prime starting point for the synthesis of a wide array of heterocyclic compounds. These structures are integral to many biologically active molecules and functional materials. The general approach involves the condensation of the aldehyde with various dinucleophilic reagents to construct the core heterocyclic ring system.

While direct examples of synthesizing heterocycles from this compound are not extensively documented, the reactivity is analogous to its precursor, 3,5-dichloro-2-hydroxybenzaldehyde (3,5-dichlorosalicylaldehyde). For instance, condensation reactions with hydrazides are a common route to form hydrazone derivatives. These derivatives are not only stable compounds but also versatile precursors for further cyclization into various five- and six-membered heterocycles. A known reaction involves the condensation of 3,5-dichlorosalicylaldehyde (B181256) with 6-chloro-nicotinic acid hydrazide, which yields a Schiff base, (E)-6-Chloro-N'-(3,5-dichloro-2-hydroxy-benzyl-idene)-nicotinohydrazide. nih.gov This highlights a plausible pathway for creating complex heterocyclic systems from the this compound scaffold.

Similarly, this aldehyde can be used to synthesize substituted pyrrolidines. Studies on the hydroxy analogue have shown that it can be used to prepare 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which have demonstrated notable antimicrobial and anticancer activities. mdpi.com By extension, this compound is an excellent candidate for creating analogous pyrrolidine (B122466) structures, potentially leading to new pharmacologically active agents.

| Heterocycle Class | Potential Synthetic Precursor | Reaction Type |

| Quinazolines | N-(3,5-dichloro-2-ethoxyphenyl)methanimine | Cyclocondensation |

| Pyrazolines | 3,5-dichloro-2-ethoxy-chalcone | Condensation with hydrazine |

| Chromenones | Not directly applicable from benzaldehyde (B42025) | Requires different starting material |

| Benzoxazoles | Schiff base from condensation with 2-aminophenol | Oxidative cyclization |

The 3,5-dichloro-2-ethoxy-phenyl moiety is a valuable scaffold for Structure-Activity Relationship (SAR) studies, which are fundamental to modern drug discovery. SAR studies systematically modify a lead compound's structure to identify the key chemical features (the pharmacophore) responsible for its biological activity and to optimize its potency and selectivity.

The substitution pattern of this compound is particularly noteworthy. Research on inhibitors for the ERK1/2 signaling pathway, a key target in cancer therapy, has underscored the importance of this arrangement. In a series of thiazolidine-2,4-dione derivatives, it was discovered that shifting an ethoxy group from the 4-position to the 2-position on the benzylidene ring significantly enhanced the compound's ability to inhibit cell proliferation and induce apoptosis. researchgate.netcreighton.edu This finding suggests that the 2-ethoxy substitution, as present in the title compound, is a critical design element for improving biological function in this class of molecules.

Furthermore, the presence of the 3,5-dichloro substitution has been shown to enhance the anticancer activity of certain compounds. mdpi.com In a study of 1-(2-hydroxyphenyl)-5-oxopyrrolidine derivatives, the addition of the 3,5-dichloro substituents to the phenyl ring resulted in a marked increase in cytotoxicity against A549 human pulmonary cancer cells. mdpi.com The combination of the 2-ethoxy group and the 3,5-dichloro atoms on the same scaffold therefore represents a promising strategy for designing new therapeutic agents.

| Compound/Scaffold | Biological Target/Activity | Key SAR Finding | Reference |

| Thiazolidine-2,4-dione derivatives | ERK1/2 inhibition, anti-proliferation | Shifting the ethoxy group to the 2-position on the phenyl ring significantly improved activity. | researchgate.netcreighton.edu |

| 1-phenyl-5-oxopyrrolidine derivatives | Anticancer (A549 cells) | Addition of 3,5-dichloro substitution greatly enhanced anticancer activity. | mdpi.com |

Exploration in Supramolecular Chemistry and Material Science

While the application of this compound derivatives in supramolecular chemistry and material science is an emerging field, the structural features of these molecules suggest significant potential. The ability of the aromatic ring and its substituents to participate in non-covalent interactions such as π-π stacking, halogen bonding (due to the chlorine atoms), and hydrogen bonding (if further functionalized) makes them attractive candidates for designing self-assembling systems.

Foundational work on the crystal structure of the related compound, 3,5-dichloro-2-hydroxybenzaldehyde, reveals that molecules in the solid state are linked by weak C-H···O intermolecular hydrogen bonds to form a layered structure. researchgate.net Derivatives of this compound, such as Schiff bases or other condensation products, could be designed to form more complex supramolecular architectures like liquid crystals, gels, or porous organic frameworks, with potential applications in sensing, separations, or electronics.

Catalysis and Ligand Development from this compound Scaffolds

The development of ligands for transition metal catalysis is a cornerstone of modern synthetic chemistry. Schiff base compounds, readily synthesized from aldehydes like this compound and primary amines, are a well-established class of ligands (e.g., Salen-type ligands).

By reacting this compound with various chiral or achiral diamines, a library of ligands can be generated. The electronic properties of these ligands can be fine-tuned by the electron-withdrawing chlorine atoms and the electron-donating ethoxy group. These ligands can then be complexed with various metals (e.g., Cu, Mn, Co, Ru) to create catalysts for a range of organic transformations, including asymmetric synthesis, oxidation reactions, and polymerization. Although this area is currently underexplored for this specific aldehyde, the potential for developing novel and efficient catalysts is substantial.

Emerging Research Directions and Interdisciplinary Prospects

The future for derivatives of this compound is rich with interdisciplinary possibilities. Key emerging directions include:

Medicinal Chemistry: Directly investigating the biological activity of heterocyclic and other complex molecules synthesized from this compound, targeting areas like cancer, infectious diseases, and neurodegenerative disorders. The proven benefits of the 2-ethoxy and 3,5-dichloro substitution pattern provide a strong rationale for such explorations. mdpi.comresearchgate.netcreighton.edu

Agrochemicals: The 3,5-dichlorophenyl group is a feature in certain veterinary APIs. google.com This suggests that derivatives of this compound could be explored as intermediates for new pesticides or veterinary medicines.

Functional Materials: Designing and synthesizing novel dyes, sensors, or liquid crystals based on the unique electronic and self-assembly properties of its derivatives.

Computational Chemistry: Using in silico methods to predict the properties and activities of new derivatives, guiding synthetic efforts toward molecules with the highest potential in catalysis, medicine, or materials science. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,5-Dichloro-2-ethoxybenzaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, substituted benzaldehydes can react with halogenated intermediates under reflux in ethanol with glacial acetic acid as a catalyst. Reaction time (e.g., 4 hours for reflux), solvent choice (absolute ethanol), and stoichiometric ratios (1:1 molar ratio of reactants) are critical for yield optimization. Post-reaction purification via solvent evaporation and filtration is recommended .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : For structural confirmation (e.g., δH and δC values for ethoxy and chloro substituents).

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., m/z 232.97 [(M−H)−] for related dichloroethoxy derivatives) .

- HPLC/TLC : To assess purity during synthesis and purification .

Q. How can researchers safely handle and store this compound in laboratory settings?

- Methodological Answer : Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent degradation. Use fume hoods for handling, and employ personal protective equipment (PPE) including nitrile gloves and lab coats. Immediate decontamination with ethanol or acetone is advised for spills .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with software like SHELXL enables precise determination of bond lengths, angles, and spatial arrangement. For example, the orthorhombic crystal system (space group Pna2₁) and refinement parameters (R₁ < 0.05) validate structural assignments .

Q. What strategies mitigate contradictions in spectral or reactivity data for halogenated benzaldehyde derivatives?

- Methodological Answer : Iterative analysis is critical:

- Compare experimental NMR/HRMS data with computational predictions (e.g., density functional theory).

- Use control experiments to isolate variables (e.g., solvent polarity, temperature).

- Cross-validate with independent techniques (e.g., IR spectroscopy for functional groups) .

Q. How can reaction pathways involving this compound be mechanistically probed?

- Methodological Answer :

- Kinetic studies : Monitor reaction progress via time-resolved HPLC to identify intermediates.

- Isotopic labeling : Use deuterated solvents (e.g., CDCl₃) to trace proton transfer steps in NMR.

- Computational modeling : Apply Gaussian or ORCA software to map energy barriers for key steps (e.g., Cl⁻ elimination) .

Q. What are the best practices for synthesizing derivatives via this compound?

- Methodological Answer : For coupling reactions (e.g., thiocyanate or amide formation):

- Use acid chlorides (synthesized via oxalyl chloride/DMF in DCM) for high reactivity.

- Optimize stoichiometry (1:1 molar ratio) and solvent choice (dry acetone) to minimize side products.

- Purify via column chromatography (e.g., 1–20% MeOH-DCM gradient) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.